Lamotrigine N2-glucuronide
Overview
Description
Lamotrigine N2-Glucuronide is the major metabolite of Lamotrigine, an anticonvulsant medication used in the treatment of epilepsy . It is an off-white solid and is primarily produced in the liver through the process of glucuronidation .
Synthesis Analysis
Lamotrigine undergoes extensive metabolism in the liver, by conjugation with glucuronic acid, to various metabolites including 2-N-glucuronide (76% of dose) and 5-N-glucuronide (10% of dose) . Glucuronidation is primarily via UGT1A4, but UGT1A1 and UGT2B7 also contribute . A study has shown that lamotrigine-N2-glucuronide was most efficiently synthesized from methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate .Chemical Reactions Analysis
Lamotrigine undergoes extensive metabolism in the liver, by conjugation with glucuronic acid, to form various metabolites including 2-N-glucuronide . This process is known as glucuronidation and is primarily carried out by UGT1A4, but UGT1A1 and UGT2B7 also contribute .Scientific Research Applications
Metabolic Pathway Studies
Lamotrigine N2-glucuronide's role in the metabolic pathway of lamotrigine has been a subject of research. Uehara et al. (2021) investigated lamotrigine metabolism in chimeric mice with humanized livers, finding that lamotrigine N2-glucuronide was the major metabolite in these mice, similar to humans. This study suggests that humanized-liver mice could be a suitable model for studying lamotrigine metabolism (Uehara et al., 2021).
Environmental Impact Assessment
In environmental science, the presence and transformation of lamotrigine and its metabolites, including N2-glucuronide, have been studied in wastewater treatment plants. Zonja et al. (2016) discovered that lamotrigine N2-glucuronide is a significant source of lamotrigine-derived compounds in wastewater, highlighting its environmental relevance (Zonja et al., 2016).
Analytical Method Development
The development of analytical methods for detecting lamotrigine and its metabolites, including N2-glucuronide, in biological samples is another area of research. Beck et al. (2006) developed a method using liquid chromatography-mass spectrometry for this purpose, demonstrating its applicability in clinical sample analysis (Beck et al., 2006).
Pharmacokinetic Studies
Pharmacokinetic studies involving lamotrigine N2-glucuronide focus on understanding how the drug and its metabolites behave in the body. Milosheska et al. (2016) developed a population pharmacokinetic model to evaluate the influence of genetic variants on lamotrigine pharmacokinetics, including the metabolism to N2-glucuronide (Milosheska et al., 2016).
Future Directions
While specific future directions for Lamotrigine N2-Glucuronide are not explicitly stated in the sources, there is evidence suggesting that the precise mechanism of action of Lamotrigine in the central nervous system (CNS) still needs to be determined . This could potentially open up new avenues for research into Lamotrigine N2-Glucuronide and its role in the CNS.
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O6/c16-5-3-1-2-4(6(5)17)7-12(18)20-15(19)22(21-7)13-10(25)8(23)9(24)11(28-13)14(26)27/h1-3,8-11,13,23-25H,(H4,18,19,20,26,27)/p+1/t8-,9-,10+,11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVMENHZPOWVGO-XPORZQOISA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)C3C(C(C(C(O3)C(=O)O)O)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N5O6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158073 | |
Record name | Lamotrigine 2-N-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lamotrigine N2-glucuronide | |
CAS RN |
133310-19-7, 135288-68-5 | |
Record name | 3,5-Diamino-6-(2,3-dichlorophenyl)-2-β-D-glucopyranuronosyl-1,2,4-triazinium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133310-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lamotrigine 2-N-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lamotrigine N2-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135288685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lamotrigine 2-N-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAMOTRIGINE N2-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO321MNH5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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